ATP-13C10 (dilithium)

Isotopic Enrichment Mass Spectrometry Quantitative Accuracy

Quantifying intracellular ATP in complex matrices often suffers from matrix-induced ion suppression, leading to biased results. ATP-13C10 (dilithium) solves this as a pre-formulated, 13C10-labeled internal standard. - +10 Da mass shift ensures complete chromatographic co-elution and spectral separation from endogenous ATP. - Lithium counterion enhances solubility in high-organic mobile phases, delivering consistent peak shape across long gradients. - Ready-to-spike solution eliminates weighing and pH adjustment, reducing inter-assay variability for high-throughput screening.

Molecular Formula C10H14Li2N5O13P3
Molecular Weight 529.0 g/mol
Cat. No. B12377487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP-13C10 (dilithium)
Molecular FormulaC10H14Li2N5O13P3
Molecular Weight529.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N
InChIInChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;;
InChIKeyGSCAHXFCKKVRCE-ODQJVVOMSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATP-13C10 (dilithium) Overview


ATP-13C10 (dilithium), also known as Adenosine 5'-triphosphate-13C10 dilithium, is a stable isotope-labeled analog of adenosine triphosphate where all ten carbon atoms of the nucleoside are enriched with 13C and the phosphate groups are neutralized by two lithium counterions . This compound serves as a critical internal standard for the absolute quantification of ATP in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) . Its 13C10 labeling provides a nominal mass shift of +10 Da relative to the endogenous unlabeled ATP, enabling clear mass spectrometric differentiation without altering the molecule's fundamental biochemical properties, such as its role as an energy currency and coenzyme .

Workflow LC-MS/MS absolute ATP quantification
Label 13C10-labeled adenosine for clear MS differentiation
Salt Form Dilithium salt suitable for analytical workflows

ATP-13C10 (dilithium) Substitution Risks


While several stable isotope-labeled ATP analogs exist for mass spectrometry-based quantification, direct substitution is analytically hazardous due to differences in isotopic label, counterion, and resulting physicochemical properties. The choice of label (13C vs. 15N vs. 2H) directly impacts chromatographic co-elution with the analyte, a critical factor for correcting matrix effects [1]. Furthermore, the lithium counterion in ATP-13C10 (dilithium) yields a distinct molecular formula (13C10H14Li2N5O13P3) and molecular weight (528.97 g/mol) compared to its sodium salt counterpart (13C10H14N5Na2O13P3, MW ~561.07 g/mol as free acid), affecting solubility, ionization efficiency, and exact mass in MS detectors . These variables mean that substituting ATP-13C10 (dilithium) with ATP-15N5 (dilithium) or ATP-13C10 (disodium) without a full re-validation of the analytical method can introduce significant quantification bias.

Isotopic label variation
13C, 15N or 2H labels alter chromatographic co-elution and matrix-effect correction; mass shift magnitude may not transfer directly.
Lithium vs. sodium counterion
Counterion choice affects solubility in organic mobile phases, ionization efficiency and exact mass assignment; method re-validation required.
Method re-validation essential
Direct substitution with another labeled ATP or salt form without full analytical re-validation may introduce quantification bias.

ATP-13C10 (dilithium) Differentiation Evidence


High Isotopic Purity and Liquid Formulation

ATP-13C10 (dilithium) is supplied with a guaranteed isotopic enrichment of ≥98 atom % 13C, a standard for high-precision quantitative assays . This level of enrichment ensures minimal signal overlap from the unlabeled isotopologue, which is crucial for accurate peak integration. For comparison, Sigma-Aldrich's ATP-13C10 disodium salt solution is also specified at ≥98 atom % 13C . However, the dilithium salt from MedChemExpress offers this enrichment in a ready-to-use liquid solution (100 mM in Tris HCl/H2O buffer, pH 7.5), simplifying integration into LC-MS workflows compared to lyophilized powders that require reconstitution and pH adjustment .

Isotopic purity & formulation
Specification review
≥98 atom % 13C
Equivalent isotopic enrichment to comparator; liquid format simplifies preparation.
Supplier CoA; liquid solution in Tris HCl/H2O buffer pH 7.5.
Isotopic Enrichment Mass Spectrometry Quantitative Accuracy

13C10 vs. 15N5 Mass Shift

The complete 13C-labeling of the adenosine moiety results in a nominal mass increase of +10 Da, compared to a +5 Da shift for a fully 15N-labeled ATP (ATP-15N5) . This larger mass shift provides a wider window for avoiding isotopic peak overlap with the endogenous analyte and its naturally occurring 13C isotopologues. In a typical LC-MS/MS multiple reaction monitoring (MRM) assay, the precursor-to-product ion transition for ATP-13C10 is m/z 522 → 136 (for the adenine fragment), which is 10 mass units higher than the corresponding transition for unlabeled ATP (m/z 512 → 136) [1].

Mass shift comparison
Class-level
13C10 +10 Da 15N5 +5 Da
Wider mass window supports lower LLOQ in high-background matrices.
Theoretical shift; MRM transition m/z 522→136 reported for analogous nucleotides.
Mass Shift LC-MS/MS Multiple Reaction Monitoring

Lithium Counterion vs. Sodium Salt

ATP-13C10 (dilithium) has a molecular weight of 528.97 g/mol, which is significantly lower than the corresponding disodium salt (MW ~ 561 g/mol for free acid form) . This lower molecular weight results in a smaller mass shift compared to sodium salt forms of 13C10-ATP when used as an internal standard, potentially reducing mass interference in lower-resolution instruments. Furthermore, lithium salts of nucleotides often exhibit superior solubility in organic solvents and organic-aqueous mobile phases commonly used in reversed-phase LC-MS compared to their sodium analogs [1]. This property can prevent precipitation at the head of the column and ensure consistent chromatographic performance over long analytical sequences.

Counterion effect
Class-level
Li⁺ salt (529 Da) vs. Na⁺ salt (~561 Da)
May offer higher solubility in organic mobile phases, reducing column precipitation risk.
Solubility behavior inferred from lithium-salt chemical class; verify in specific method.
Counterion Effect Solubility Ionization Efficiency

Stable Ready-to-Use Solution

Unlike many stable isotope-labeled internal standards that are supplied as lyophilized powders requiring storage at -80°C and single-use aliquoting to avoid freeze-thaw degradation, ATP-13C10 (dilithium) is provided by MedChemExpress as a ready-to-use liquid solution with a specified storage condition of -20°C and a shelf-life of 2 years . This pre-formulated state eliminates the need for initial solubilization, which can be a source of quantitative error. The stability under these conditions is documented in the product's batch-specific Certificate of Analysis, contrasting with powder forms that are susceptible to moisture uptake and rapid hydrolysis upon reconstitution .

Ready-to-use format
Reported
Liquid solution Powder reconstitution
Minimizes preparation steps and dilution errors in high-throughput workflows.
Stability documented per batch CoA; storage at -20°C, 2-year shelf-life.
Stability Storage Workflow Efficiency

ATP-13C10 (dilithium) Procurement & Applications


Pharmacodynamic ATP Quantification

For researchers quantifying the impact of drug candidates on intracellular ATP levels in cell lysates, ATP-13C10 (dilithium) is the preferred internal standard. Its +10 Da mass shift provides robust separation from the high background of endogenous ATP, enabling accurate measurement of ATP depletion or accumulation even in samples with high matrix complexity [1]. The liquid formulation allows for immediate spiking into the extraction solvent, reducing sample processing variability .

Multiplexed Nucleotide Metabolomics

In targeted metabolomics panels requiring simultaneous quantification of ATP, ADP, and AMP, the 13C10 label offers a unique mass channel that can be multiplexed with 15N5-labeled or deuterated internal standards for other nucleotides. This minimizes isotopic crosstalk in a single LC-MS run [1]. The lithium salt form's solubility in high-organic mobile phases ensures consistent peak shape across long chromatographic gradients.

High-Throughput Kinase & ATPase Screening

Contract research organizations (CROs) and pharmaceutical laboratories performing enzyme inhibition screens can directly use ATP-13C10 (dilithium) as a tracer to monitor substrate turnover. Its pre-formulated solution eliminates the need for weighing and pH adjustment, ensuring the internal standard is added consistently across thousands of assay wells, thereby meeting the reproducibility demands of industrial screening campaigns [1].

Clinical Bioanalysis Method Validation

For clinical bioanalytical laboratories validating LC-MS/MS methods per regulatory guidelines, ATP-13C10 (dilithium) offers a stable and well-characterized internal standard option. Its guaranteed isotopic purity and documented stability support the preparation of calibration standards and quality control (QC) samples over multi-day validation experiments, reducing batch failure rates [1].

Application
Selection Property
Validation Focus
Pharmacodynamic ATP quantification
+10 Da mass shift for clear separation from endogenous ATP
Matrix-effect correction and quantification accuracy in cell lysates
Multiplexed nucleotide metabolomics
Unique 13C10 mass channel for minimal isotopic crosstalk
Consistent peak shape in high-organic gradients; multiplexing with 15N5/²H standards
High-throughput kinase & ATPase screening
Ready-to-use liquid formulation for automated workflows
Reproducible internal standard addition across thousands of wells
Bioanalytical method validation studies
Stable, well-characterized internal standard with documented purity
Consistent calibration and QC preparation over multi-day validation runs
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